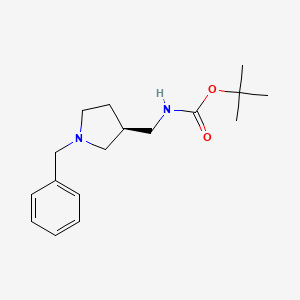

(S)-tert-Butyl ((1-benzylpyrrolidin-3-yl)methyl)carbamate

Descripción general

Descripción

(S)-tert-Butyl ((1-benzylpyrrolidin-3-yl)methyl)carbamate is a chemical compound with the molecular formula C17H26N2O2. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is often used as a building block in organic synthesis and medicinal chemistry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl ((1-benzylpyrrolidin-3-yl)methyl)carbamate typically involves the reaction of (S)-tert-butyl carbamate with (1-benzylpyrrolidin-3-yl)methyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydride to facilitate the nucleophilic substitution .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes larger reactors and more efficient purification techniques to ensure high yield and purity .

Análisis De Reacciones Químicas

Types of Reactions

(S)-tert-Butyl ((1-benzylpyrrolidin-3-yl)methyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the benzyl or pyrrolidine moieties.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in tetrahydrofuran.

Major Products Formed

Oxidation: Oxidized derivatives of the benzyl or pyrrolidine rings.

Reduction: Reduced forms of the carbamate or benzyl groups.

Substitution: Substituted derivatives at the benzyl or pyrrolidine positions.

Aplicaciones Científicas De Investigación

Organic Synthesis

(S)-tert-Butyl ((1-benzylpyrrolidin-3-yl)methyl)carbamate serves as a valuable building block in the synthesis of complex organic molecules. Its structural features allow for the creation of various derivatives that can be utilized in different chemical reactions, including oxidation, reduction, and substitution reactions .

Medicinal Chemistry

The compound is being investigated for its potential therapeutic properties:

- Enzyme Inhibition: Research has indicated that it may act as an enzyme inhibitor, particularly relevant in pathways associated with neurodegenerative diseases such as Alzheimer's disease. It could potentially modulate neurotransmitter levels or inhibit enzymes involved in amyloid-beta aggregation .

- Drug Development: Due to its unique structural characteristics, it is being explored as a precursor for novel drug candidates targeting various biological pathways .

Biological Studies

In biological research, this compound is utilized to study interactions with specific molecular targets such as receptors and enzymes. Its ability to affect biological activity makes it a subject of interest in pharmacological studies aimed at understanding disease mechanisms and developing new therapeutic strategies .

Agrochemical Applications

The compound is also being explored for applications in agrochemicals, where its derivatives may serve as intermediates for the synthesis of pesticides or herbicides, contributing to agricultural productivity and sustainability .

Case Study 1: Neurodegenerative Disease Research

A study published in a peer-reviewed journal highlighted the potential of this compound as an inhibitor of amyloid-beta aggregation. The findings suggested that this compound could modulate the activity of enzymes involved in amyloid formation, offering insights into therapeutic approaches for Alzheimer's disease.

Case Study 2: Synthesis of Complex Molecules

In a recent publication on organic synthesis methodologies, researchers demonstrated the use of this compound as a key intermediate in synthesizing novel pyrrolidine derivatives. The study showcased various reaction conditions and their effects on yield and purity, emphasizing the compound's versatility in synthetic chemistry.

Mecanismo De Acción

The mechanism of action of (S)-tert-Butyl ((1-benzylpyrrolidin-3-yl)methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target .

Comparación Con Compuestos Similares

Similar Compounds

- tert-Butyl ((1-phenylpyrrolidin-3-yl)methyl)carbamate

- tert-Butyl ((1-methylpyrrolidin-3-yl)methyl)carbamate

- tert-Butyl ((1-ethylpyrrolidin-3-yl)methyl)carbamate

Uniqueness

(S)-tert-Butyl ((1-benzylpyrrolidin-3-yl)methyl)carbamate is unique due to its specific structural features, such as the benzyl group attached to the pyrrolidine ring. This structural uniqueness imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .

Actividad Biológica

(S)-tert-Butyl ((1-benzylpyrrolidin-3-yl)methyl)carbamate, with the molecular formula C17H26N2O2, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, and biological applications, supported by relevant research findings and data.

The synthesis of this compound typically involves the reaction of (S)-tert-butyl carbamate with (1-benzylpyrrolidin-3-yl)methyl chloride under basic conditions. Common solvents for this reaction include dichloromethane or tetrahydrofuran, with bases such as triethylamine facilitating the nucleophilic substitution process .

Chemical Structure:

- Molecular Weight: 290.40 g/mol

- CAS Number: 303111-41-3

- Purity: Typically assessed during synthesis and purification processes.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It has been noted for its potential as an enzyme inhibitor, particularly in pathways related to neurodegenerative diseases. The compound may modulate neurotransmitter levels or inhibit enzymes involved in amyloid-beta aggregation, which is significant in Alzheimer's disease research .

Enzyme Inhibition

Research indicates that this compound can act as a β-secretase inhibitor, which is crucial in preventing the formation of amyloid plaques associated with Alzheimer's disease. In vitro studies have demonstrated that this compound can significantly reduce cell death in astrocytes induced by amyloid-beta peptide (Aβ1-42), suggesting a protective effect against neurotoxicity .

Case Studies

- In Vitro Studies:

-

In Vivo Models:

- In experiments involving scopolamine-induced memory impairment in rats, the compound exhibited moderate protective effects on cognitive function, although it did not achieve statistical significance compared to standard treatments like galantamine . This highlights the need for further investigation into its bioavailability and efficacy in vivo.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Molecular Formula | Key Biological Activity |

|---|---|---|

| This compound | C17H26N2O2 | β-secretase inhibition |

| tert-butyl ((1-methylpyrrolidin-3-yl)methyl)carbamate | C16H24N2O2 | Moderate enzyme inhibition |

| tert-butyl ((1-phenylpyrrolidin-3-yl)methyl)carbamate | C17H26N2O2 | Neuroprotective effects |

Propiedades

IUPAC Name |

tert-butyl N-[[(3S)-1-benzylpyrrolidin-3-yl]methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O2/c1-17(2,3)21-16(20)18-11-15-9-10-19(13-15)12-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3,(H,18,20)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHRKPCRXBAHJGS-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1CCN(C1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC[C@@H]1CCN(C1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60363906 | |

| Record name | tert-Butyl {[(3S)-1-benzylpyrrolidin-3-yl]methyl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60363906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

303111-41-3 | |

| Record name | tert-Butyl {[(3S)-1-benzylpyrrolidin-3-yl]methyl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60363906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.